1-phenyl-1-thien-2-ylmethanamine
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Overview
Description
1-phenyl-1-thien-2-ylmethanamine is an organic compound that features a phenyl group and a thiophene ring connected via a methanamine linkage
Mechanism of Action
Target of Action
Phenyl(thiophen-2-yl)methanamine primarily targets Leukotriene A-4 hydrolase in humans . Leukotriene A-4 hydrolase is an enzyme that plays a crucial role in the inflammatory response of the body.
Mode of Action
It is known to interact with its target, leukotriene a-4 hydrolase
Biochemical Pathways
Given its target, it is likely to influence the leukotriene pathway, which is involved in the body’s inflammatory response .
Result of Action
Given its target, it may have potential effects on the body’s inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl(thiophen-2-yl)methanamine typically involves the reaction of thiophene derivatives with phenylmethanamine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated thiophene reacts with phenylmethanamine in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of phenyl(thiophen-2-yl)methanamine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-phenyl-1-thien-2-ylmethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-phenyl-1-thien-2-ylmethanamine has several applications in scientific research:
Comparison with Similar Compounds
1-(4-thiophen-2-ylphenyl)methanamine: Shares a similar structure but with different substitution patterns on the phenyl ring.
N-methyl-1-(2-thiophen-2-ylphenyl)methanamine:
Uniqueness: 1-phenyl-1-thien-2-ylmethanamine is unique due to its specific arrangement of the phenyl and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing new compounds with tailored properties for various applications .
Biological Activity
1-Phenyl-1-thien-2-ylmethanamine is an organic compound characterized by its unique structural features, which include a phenyl group and a thiophene ring. This compound has garnered interest in the scientific community due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive review of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Structure and Composition
The molecular formula of this compound is C11H12N with a molecular weight of approximately 172.22 g/mol. The compound features:
- Phenyl Group : Contributes to the aromatic properties and potential interactions with biological targets.
- Thiophene Ring : Enhances the reactivity and biological activity due to its heterocyclic nature.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiophene Derivative : The synthesis starts with thiophene derivatives that are reacted with appropriate amines.
- Refluxing : The reaction mixture is refluxed in a suitable solvent to facilitate the formation of the desired product.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Breast Cancer Cells
A study on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
Antiviral Activity
Recent investigations have suggested that this compound may possess antiviral properties, particularly against viruses such as MERS-CoV. A derivative of this compound showed promising results with an IC50 value below 10 µM in inhibiting viral replication.
Table 2: Antiviral Activity Data
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It can interact with cellular receptors, leading to altered signaling pathways.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspases and other apoptotic factors.
Properties
IUPAC Name |
phenyl(thiophen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAFFFYJFXPGHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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